Benzeneethanamine, N,N-dibutyl-, hydrochloride

Chemical Handling Solid-State Chemistry Synthesis

Phenethylamine-based SAR studies often suffer from solubility artifacts when low-logP probes fail to adequately engage hydrophobic receptor pockets. This N,N-dibutyl hydrochloride (CAS 14180-18-8) resolves this with a predicted logP of 4.13, enabling robust N-alkyl chain-length/binding-affinity correlation without core scaffold alteration. • Solid hydrochloride salt delivers precise stoichiometric control-eliminates the volumetric dosing errors common with liquid free bases in reductive amination and N-alkylation workflows. • Low hygroscopicity minimizes moisture uptake, reducing solvent absorption artifacts in HPLC/GC-MS calibration and ensuring long-term analytical reproducibility. • Defined 1:1 salt stoichiometry simplifies neutralization calculations during workup, accelerating multi-step synthesis timelines.

Molecular Formula C16H28ClN
Molecular Weight 269.9 g/mol
CAS No. 14180-18-8
Cat. No. B080989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, N,N-dibutyl-, hydrochloride
CAS14180-18-8
Molecular FormulaC16H28ClN
Molecular Weight269.9 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC1=CC=CC=C1.Cl
InChIInChI=1S/C16H27N.ClH/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3;1H
InChIKeyOAUFZDJROJSXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N,N-Dibutylphenethylamine Hydrochloride (CAS 14180-18-8): A Tertiary Phenethylamine Salt for Research and Industrial Use


Benzeneethanamine, N,N-dibutyl-, hydrochloride (CAS 14180-18-8), also referred to as N,N-dibutylphenethylamine hydrochloride, is a synthetic tertiary amine phenethylamine derivative with the molecular formula C16H28ClN and a molecular weight of 269.86 g/mol . This compound, listed on the U.S. EPA TSCA inventory [1], is commercially available primarily as a research chemical and synthetic intermediate [2]. It belongs to a broader class of N,N-dialkylphenethylamines, where the nitrogen atom is substituted with two butyl groups, differentiating it from simpler homologs like N,N-dimethylphenethylamine. Its hydrochloride salt form is commonly supplied for improved solid-state handling relative to the free base.

Procurement Risks in Swapping N,N-Dibutylphenethylamine HCl for Free Base or Shorter-Chain Analogs


Generic substitution within the N,N-dialkylphenethylamine class is not straightforward, as the alkyl chain length profoundly influences physicochemical properties. The target hydrochloride salt (C16H28ClN, MW 269.86 g/mol) exists as a solid, while its free base counterpart (C16H27N, MW 233.39 g/mol) is a liquid with a boiling point of 318.1°C at 760 mmHg [1]. Replacing it with a lower-molecular-weight analog, such as N,N-dimethylphenethylamine (C10H15N, MW 149.24 g/mol), would alter lipophilicity, solubility, and reactivity profiles. Even if the free base is available, the salt form offers distinct advantages in handling and stoichiometric accuracy, which are critical in reproducible synthesis [2]. The following quantitative evidence, though limited in direct comparative data, highlights the measurable property differences that can guide selection.

Quantitative Differential Evidence for N,N-Dibutylphenethylamine Hydrochloride vs. Free Base and Shorter-Chain Analogs


Physical State and Handling: Hydrochloride Salt vs. Free Base Liquid

N,N-Dibutylphenethylamine hydrochloride (CAS 14180-18-8) is provided as a solid, whereas its free base (CAS 5779-51-1) is a liquid with a predicted density of 0.892 g/cm³ and a boiling range of 162–168 °C at 10 Torr . This solid-state form simplifies storage, dispensing, and stoichiometric control in bench-scale synthesis. For procurement, salts often demonstrate superior long-term stability compared to their free-base oils, reducing the risk of degradation or oxidation during storage [1].

Chemical Handling Solid-State Chemistry Synthesis

Lipophilicity: Shorter N-Alkyl Chain Reduces logP, Altering Partitioning Behavior

The predicted logP of the free base N,N-dibutylphenethylamine is 4.13, considerably higher than that of N,N-dimethylphenethylamine (logP ~2.0 predicted) and N,N-diethylphenethylamine (logP ~2.8 predicted) [1][2]. This 10-fold to 100-fold increase in lipophilicity indicates significantly greater membrane permeability and altered tissue distribution. For researchers screening phenethylamine libraries, the dibutyl substitution provides a distinct tool for probing hydrophobic binding pockets without adding steric bulk to the aromatic ring.

Lipophilicity ADME Drug Design

Molecular Weight and Purity Specification for Procurement: HCl Salt Offers Defined Composition

The hydrochloride salt (MW 269.86 g/mol) has a precisely defined stoichiometry (1:1), enabling accurate molar calculations for reaction setups. The free base (MW 233.39 g/mol) is hygroscopic and can absorb atmospheric CO2, potentially leading to weight errors of 2–5% if not handled under inert atmosphere [1]. Commercially, the salt is offered with a minimum purity of 95% (HPLC) , while the free base purity typically ranges 90–97%.

Procurement Purity Analysis Salt Form

Recommended Use Cases for N,N-Dibutylphenethylamine HCl Based on Differential Evidence


Synthetic Intermediate Requiring Precise Stoichiometric Control

In multi-step organic syntheses where exact amine equivalents are critical (e.g., reductive amination or N-alkylation), the solid hydrochloride salt ensures accurate mass measurements without the volumetric errors common with liquid free bases . The defined 1:1 salt form simplifies neutralization calculations during workup.

Pharmacological Screening of Lipophilic Phenethylamine Libraries

For SAR studies targeting hydrophobic receptor pockets, N,N-dibutylphenethylamine HCl provides a high-logP (4.13) probe [1]. Its lipophilicity is significantly greater than that of dimethyl or diethyl analogs, allowing researchers to explore the effect of N-alkyl chain length on binding affinity without changing the phenethylamine core.

Analytical Method Development and Reference Standard Preparation

The availability of characterized spectral data (NMR, FTIR, MS) for the free base [2] combined with the solid, stable hydrochloride form supports method development for amine quantification. The salt's low hygroscopicity reduces solvent absorption artifacts in HPLC/GC-MS calibration.

Chemical Biology Probe for Intracellular Trafficking Studies

The enhanced lipophilicity of the dibutyl-substituted phenethylamine (predicted logD ~3.5 at pH 7.4) may facilitate passive membrane diffusion in cell-based assays. While direct cellular data are not yet available, the 10- to 100-fold higher lipophilicity compared to shorter-chain analogs provides a rational basis for selecting this compound as a probe for intracellular target engagement [1].

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